In-depth Technical Guide: 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
In-depth Technical Guide: 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available public domain information for 2-(2-Methoxyphenoxy)-2-methylpropanoic acid. Extensive searches of scientific and patent literature have revealed that this compound is primarily cataloged as a chemical intermediate or building block for synthesis. As of this date, no peer-reviewed studies detailing its specific biological activity, mechanism of action, or comprehensive experimental data have been found. The information presented herein is based on its chemical properties and data from structurally related compounds, which should not be directly extrapolated.
Core Chemical Properties
2-(2-Methoxyphenoxy)-2-methylpropanoic acid is a carboxylic acid derivative with a methoxyphenoxy group. Its basic chemical and physical properties are summarized below, primarily sourced from chemical supplier catalogs and databases.
Table 1: Physicochemical Properties of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid
| Property | Value | Source |
| CAS Number | 53498-60-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Density | 1.157 g/cm³ (Predicted) | [3] |
| Boiling Point | 316.5°C at 760 mmHg (Predicted) | [3] |
| Flash Point | 118.9°C (Predicted) | [3] |
| Synonyms | 2-Methyl-2-(o-methoxyphenoxy)propionic acid | [2] |
Postulated Biological Activity (Based on Structural Analogs)
While no direct biological data exists for the target compound, its structural motifs are present in molecules with known pharmacological activities. The 2-methylpropanoic acid core linked to an aryl ether is characteristic of fibrate drugs and other metabolic modulators.
Potential as a PPAR Agonist
Fibrates, a class of lipid-lowering drugs, are structurally related phenoxyisobutyric acids. They exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.
-
PPARα: Activation in the liver increases the uptake and beta-oxidation of fatty acids, leading to reduced triglyceride levels and increased HDL cholesterol.
-
PPARγ: Primarily involved in adipocyte differentiation and insulin sensitization.
-
PPARδ (or β): Plays a role in fatty acid oxidation in muscle tissue.
Given the structural similarity, it is hypothesized that 2-(2-Methoxyphenoxy)-2-methylpropanoic acid could potentially act as a ligand for PPARs. However, without experimental validation, this remains speculative. A study on substituted 2-methylpropionic acids demonstrated that modifications to the aryl group could lead to potent and selective PPARα agonism[4].
Potential Anti-Inflammatory Activity
The 2-methoxyphenol moiety is found in compounds investigated for anti-inflammatory properties. For instance, some 2-methoxyphenols have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors[5]. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Inhibition of COX-2 is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible, though unconfirmed, that the subject molecule could exhibit similar properties.
Logical Framework for Future Research
To elucidate the basic properties and potential therapeutic applications of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid, a structured experimental workflow is necessary. The following diagram outlines a logical progression for investigation.
Figure 1. A proposed experimental workflow for the biological characterization of 2-(2-Methoxyphenoxy)-2-methylpropanoic acid.
Suggested Experimental Protocols
As no specific protocols for this compound are published, the following are generalized methodologies adapted from studies on structurally related molecules, which would be suitable for initial investigation.
Protocol: PPARα Luciferase Reporter Assay
Objective: To determine if the compound can activate the PPARα transcription factor.
-
Cell Culture: Co-transfect HEK293T cells with two plasmids: one expressing the ligand-binding domain of human PPARα fused to the GAL4 DNA-binding domain, and a second containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS).
-
Compound Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM) or a known PPARα agonist (e.g., GW7647) as a positive control. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Add luciferase substrate to the lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Protocol: COX-2 Inhibition Assay (Cell-Based)
Objective: To assess the compound's ability to inhibit the production of prostaglandins in a cellular model of inflammation.
-
Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, in a 24-well plate until they reach approximately 80% confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) for 1-2 hours.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate the cells for 24 hours to allow for the production of prostaglandins.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
Prostaglandin E₂ (PGE₂) Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production for each concentration of the test compound relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the compound concentration.
Conclusion
2-(2-Methoxyphenoxy)-2-methylpropanoic acid is a readily available chemical compound whose biological properties are currently uncharacterized in public literature. Based on its structural features, it presents a candidate for investigation as a potential modulator of PPARs or as an anti-inflammatory agent. The experimental framework and protocols outlined in this guide provide a clear path for future research to uncover its potential pharmacological relevance. Until such studies are conducted and published, any discussion of its biological function remains speculative.
References
- 1. 1,4-Benzodioxane (493-09-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-(2-methoxyphenoxy)-2-methylpropanoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. Synthesis and biological activity of pyrazolothienotetrahydroisoquinoline and [1,2,4]triazolo[3,4-a]thienotetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
